4-Phenyloxane-4-carbaldehyde
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Overview
Description
4-Phenyloxane-4-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyloxane ring structure with an aldehyde functional group attached to the fourth carbon atom
Mechanism of Action
Mode of Action
For instance, transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA in benzene and toluene were studied, and their probable mechanism was proposed .
Action Environment
For instance, the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, influencing where substitution occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxane-4-carbaldehyde typically involves the reaction of phenylmagnesium bromide with tetrahydropyran-4-one, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using catalysts to improve yield and efficiency. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyloxane-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 4-Phenyloxane-4-carboxylic acid.
Reduction: 4-Phenyloxane-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
4-Phenyloxane-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Phenyloxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Phenyloxane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-Phenyl-2H-3,4,5,6-tetrahydropyran-4-carbaldehyde: A closely related compound with slight structural variations.
Uniqueness: 4-Phenyloxane-4-carbaldehyde is unique due to its specific combination of a phenyloxane ring and an aldehyde functional group
Properties
IUPAC Name |
4-phenyloxane-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIVCCVSMYLGOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496721 |
Source
|
Record name | 4-Phenyloxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66109-88-4 |
Source
|
Record name | 4-Phenyloxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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